2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” has the molecular formula C14H13N3O2 and a molecular weight of 255.27 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrazin-4-one ring substituted with a 4-ethoxyphenyl group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 426.3±45.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 9.25±0.20 .Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, such as those studied by Chkirate et al. (2019), have been synthesized and characterized, leading to the development of Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, attributed to their structural configurations and hydrogen bonding in their supramolecular architectures. This research underlines the potential of pyrazole-acetamide derivatives in developing coordination compounds with desirable biological activities (Chkirate et al., 2019).
Antimicrobial Activities
Another avenue of research has been the exploration of pyrazole-acetamide derivatives for antimicrobial applications. Saravanan et al. (2010) synthesized novel thiazoles with incorporated pyrazole moiety, displaying significant anti-bacterial and anti-fungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Saravanan et al., 2010).
Synthesis Methodologies
The synthesis of novel derivatives and their characterization play a critical role in advancing the field of medicinal chemistry. Research by Sebhaoui et al. (2020) on the unexpected synthesis of novel 2-pyrone derivatives, including pyrazole-acetamide compounds, contributes to our understanding of synthetic pathways and the potential for developing new chemical entities with varied biological activities (Sebhaoui et al., 2020).
Pharmacological Evaluation
The pharmacological potential of pyrazole-acetamide derivatives, as investigated by Faheem (2018), for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscores the versatility of these compounds in medicinal research. These studies provide a foundation for the future development of therapeutics based on pyrazole-acetamide chemistry, with a focus on targeting various disease mechanisms (Faheem, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-30-18-10-8-17(9-11-18)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRKDULYUQHISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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